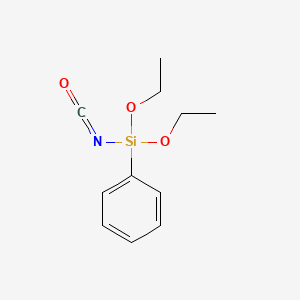
Diethoxy(isocyanato)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy(isocyanato)phenylsilane is an organosilicon compound characterized by the presence of ethoxy, isocyanato, and phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethoxy(isocyanato)phenylsilane can be synthesized through the reaction of phenylsilane with diethoxyisocyanate under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxy(isocyanato)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the isocyanato group to amines or other functional groups.
Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethoxy(isocyanato)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings.
Biology: The compound can be used to modify biomolecules for various biochemical assays and studies.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethoxy(isocyanato)phenylsilane involves the interaction of its functional groups with target molecules. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify surfaces and create new materials with tailored properties. The ethoxy groups provide solubility and stability, while the phenyl group contributes to the compound’s overall chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Lacks the isocyanato and ethoxy groups, making it less reactive in certain applications.
Triethoxyphenylsilane: Contains three ethoxy groups, which can lead to different reactivity and solubility properties.
Isocyanatopropyltriethoxysilane: Similar in having both isocyanato and ethoxy groups but with a different alkyl chain length.
Uniqueness
Diethoxy(isocyanato)phenylsilane is unique due to its combination of functional groups, which provides a balance of reactivity, solubility, and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
142474-42-8 |
|---|---|
Formule moléculaire |
C11H15NO3Si |
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
diethoxy-isocyanato-phenylsilane |
InChI |
InChI=1S/C11H15NO3Si/c1-3-14-16(12-10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
Clé InChI |
QRULYFYRWHXQSR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1)(N=C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


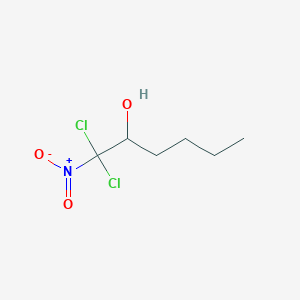
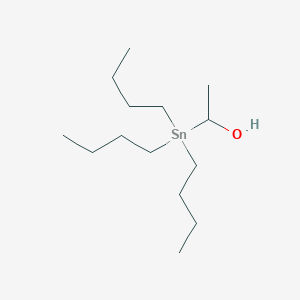
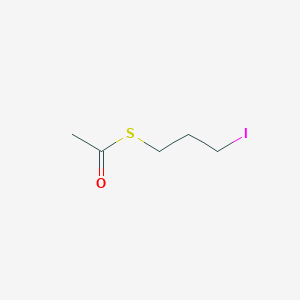
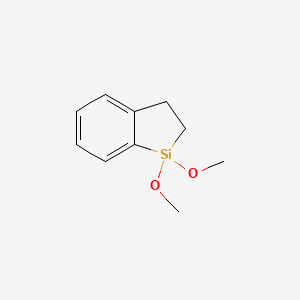
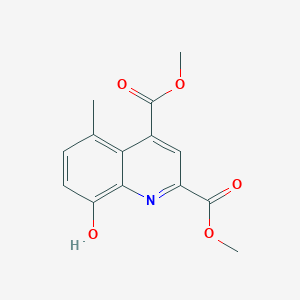
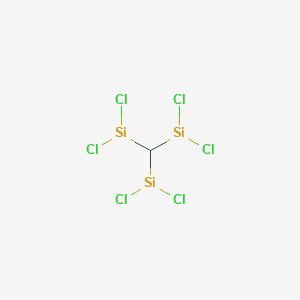
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
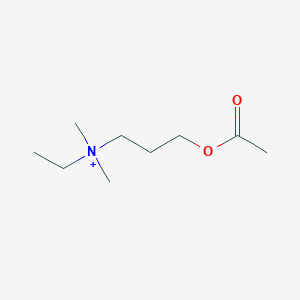
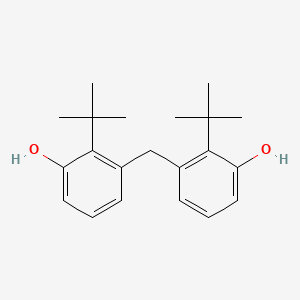
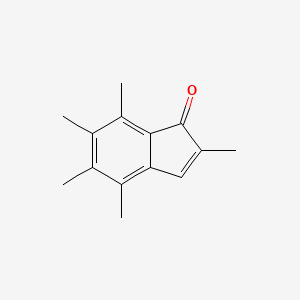
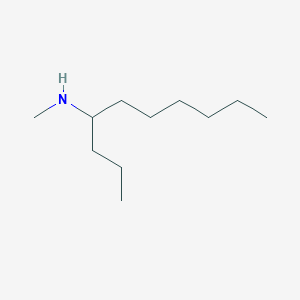
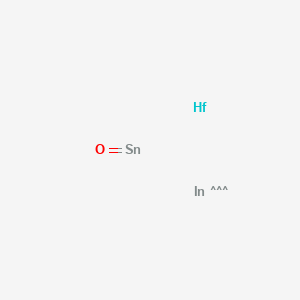
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
